

Analytical Characterization of 5-Nitrosopyrimidines: A Comparative Technical Guide

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Compound of Interest

Compound Name: 5-Nitrosopyrimidine

CAS No.: 180799-04-6

Cat. No.: B066288

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Executive Summary

5-Nitrosopyrimidines are critical intermediates in the synthesis of purines, pteridines, and fused heterocycles used in oncology and antiviral drug development. However, their characterization is notoriously deceptive due to nitroso-oxime tautomerism. A **5-nitrosopyrimidine** derivative often exists not as a discrete nitroso compound but as a dynamic equilibrium between the nitroso-amine and oximino-imino forms.

This guide moves beyond standard spectral lists to compare the efficacy of NMR, X-ray Crystallography, Electrochemical Analysis, and HPLC-MS in resolving this structural ambiguity.

Part 1: The Core Analytical Challenge (Tautomerism)

Before selecting an analytical method, one must understand the molecular behavior. The 5-nitroso group (

) is electron-withdrawing. If an electron-donating group (like

or

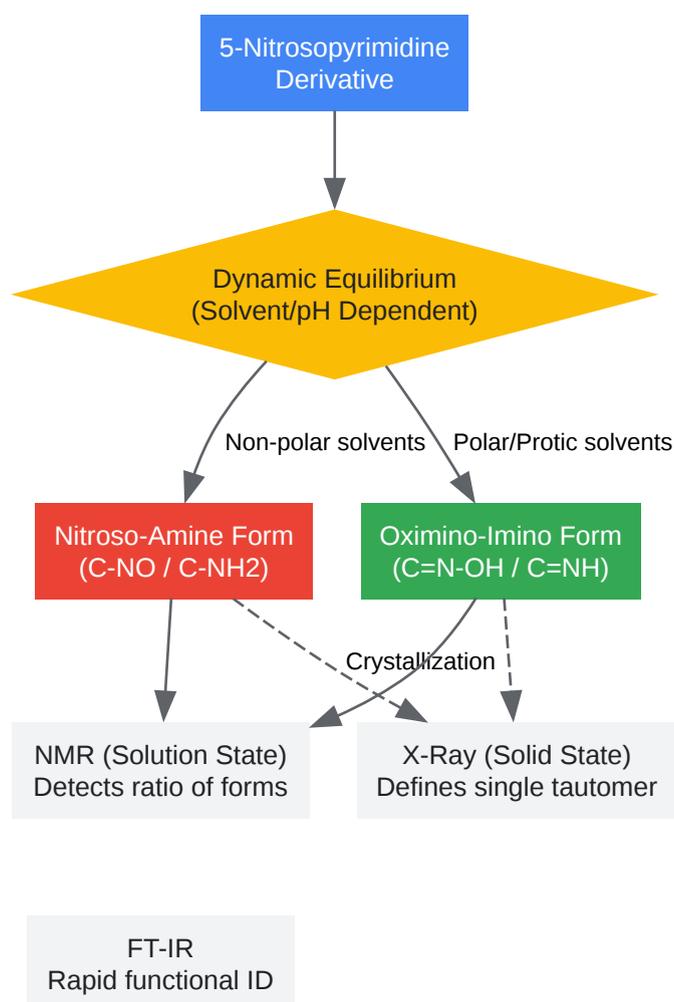
) is present at the C4 or C6 position, the molecule undergoes a proton shift, stabilizing the oxime tautomer.

Implication for Analysis:

- NMR: Signals will shift or broaden depending on solvent polarity and temperature.
- Chromatography: Tautomers may separate as distinct peaks or cause peak tailing, complicating purity assessments.
- Crystallography: Solid-state packing often "freezes" the molecule in one preferred tautomer, which may not represent its solution state.

Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift and the analytical decision matrix required to characterize it.



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Figure 1: The dynamic equilibrium between nitroso and oxime forms dictates the choice of analytical technique.

Part 2: Comparative Analysis of Structural Elucidation Methods

1. Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the only technique capable of quantifying the tautomeric ratio in solution.

- Mechanism: The chemical shift of the C5 carbon and the presence of exchangeable protons are definitive.
- Critical Insight: In DMSO-d₆, 4-amino-**5-nitrosopyrimidines** often show distinct signals for the amino protons () if the nitroso form dominates. However, if the oxime form dominates, you will observe a broad singlet downfield () corresponding to the proton.
- Comparison:
 - vs. IR: NMR provides quantitative ratios; IR only provides qualitative functional group presence.
 - vs. X-Ray: NMR reflects the "real-world" solution state relevant to biological assays.

Experimental Protocol: Tautomer Identification via ¹H-NMR

- Preparation: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆. (Avoid due to poor solubility of nitrosopyrimidines).
- Acquisition: Run a standard proton sequence (300K).
- Variable Temperature (VT) Experiment: If signals are broad, heat the probe to 350K.

- Result: Sharpening of peaks indicates rapid tautomeric exchange or rotation restricted by intramolecular H-bonding.
- Interpretation:
 - Nitroso Form: Look for two distinct doublets for the pyrimidine ring protons (if unsubstituted at 2,6) or specific amino signals.
 - Oxime Form: Look for the disappearance of the C5 signal in ^{13}C -NMR (or a significant upfield shift) and the appearance of an oxime proton.

2. Electrochemical Analysis (Voltammetry) – The Orthogonal Approach

Often underutilized, electrochemistry is highly sensitive to the nitroso group's redox state.

- Mechanism: The nitroso group (RNO) undergoes a reversible one-electron reduction to a radical anion, or a four-electron reduction to an amine, depending on pH.
- Comparison:
 - vs. HPLC: Electrochemistry can detect the nitroso moiety specifically without interference from synthesis byproducts that lack the redox-active group.
 - Utility: Excellent for determining the oxidative stability of the compound.

Experimental Protocol: Cyclic Voltammetry (CV)

- Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF_6) in anhydrous Acetonitrile (ACN).
- Electrodes:
 - Working: Glassy Carbon (polished with 0.05 μm alumina).

- Reference:

(3M KCl).
- Counter: Platinum wire.
- Scan: Scan from 0.0 V to -2.0 V (cathodic scan first).
- Data Validation: A reversible wave at

confirms the presence of the nitroso group. Irreversibility suggests rapid chemical follow-up reactions (dimerization) typical of unstable nitroso intermediates.

3. Vibrational Spectroscopy (FT-IR) – Rapid Screening

IR is best used for solid-state fingerprinting but is less definitive for structural proof than NMR.

- Key Markers:
 - Stretch:

(often overlaps with aromatic ring breathing).
 - (Oxime):

.
 - (Oxime): Broad band

.
- Trustworthiness: High risk of misinterpretation due to band overlap. Must be cross-referenced with Mass Spectrometry.

Part 3: Purity & Separation (HPLC-MS)

5-Nitrosopyrimidines are polar and often basic. Standard Reverse Phase (RP) C18 methods often fail due to poor retention (early elution).

Recommended Method: Ion-Pairing or HILIC

- Column: Phenyl-Hexyl or Polar-Embedded C18 (provides better selectivity for aromatic nitrogen heterocycles).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH stability).
 - B: Acetonitrile.
- Gradient: 5% B to 95% B over 15 minutes.
- Detection:
 - UV: 254 nm (aromatic core) and 330-350 nm (nitroso transition).
 - MS (ESI+): Look for
 - . Note: Nitroso compounds can lose NO radical () in the source; watch for this fragmentation pattern.

Part 4: Data Summary & Decision Guide

The following table synthesizes the performance of each technique specifically for **5-nitrosopyrimidines**.

Feature	NMR (1H/15N)	HPLC-MS	X-Ray Crystallography	Cyclic Voltammetry
Primary Utility	Tautomer Ratio & Structure	Purity & Quantitation	Absolute Configuration	Redox Stability
Sample State	Solution (DMSO/D2O)	Solution	Solid Crystal	Solution
Sensitivity	Low (mg)	High (ng levels)	N/A	Medium (M range)
Tautomer ID	Excellent (Dynamic)	Poor (Fast exchange)	Excellent (Static)	Good (Redox potential shift)
Throughput	Medium	High	Low	Medium

References

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Sources

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